2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Description
2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide is a thiophene-based heterocyclic compound featuring a chloroacetylated amino group at position 2, an ethyl substituent at position 4, a methyl group at position 5, and a carboxamide moiety at position 3 of the thiophene ring. Its molecular formula is C₁₁H₁₄ClN₂O₂S, with a molecular weight of 289.76 g/mol.
The chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the carboxamide group enhances solubility and hydrogen-bonding capacity, critical for biological interactions. Its synthesis typically involves alkylation of thiophene precursors with chloroacetamide derivatives under basic conditions, as reported in analogous protocols for structurally related compounds .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-3-6-5(2)16-10(8(6)9(12)15)13-7(14)4-11/h3-4H2,1-2H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRLIKGRVLJSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used extensively in the synthesis of various heterocyclic compounds.
Biological Activity
2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C10H12ClN2O2S
- Molecular Weight : 248.73 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
In vitro Studies :
- A study demonstrated that thiophene carboxamide derivatives exhibited significant cytotoxicity against Hep3B cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The most active compounds in this series had IC50 values below 12 µM, suggesting a strong potential for further development as anticancer agents .
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- SAR studies indicate that modifications to the thiophene ring and substituents significantly influence biological activity. For instance, the presence of halogens and specific functional groups can enhance cytotoxicity . The incorporation of chloroacetyl groups has been associated with improved binding affinity to target proteins involved in cancer cell proliferation .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Microtubule Disruption |
| 2e | Hep3B | 12.58 | Microtubule Disruption |
| JCI-20679 | Various | Varies | Mitochondrial Complex I Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide, a comparison with structurally analogous thiophene derivatives is essential. Key compounds include:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Thiophene Positions) | Key Functional Groups | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₄ClN₂O₂S | 4-Ethyl, 5-Methyl | Chloroacetyl, Carboxamide | 551910-09-9* | 289.76 |
| Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | C₁₂H₁₆ClNO₃S | 4-Ethyl, 5-Methyl | Chloroacetyl, Ethyl Ester | 1955531-45-9 | 289.78 |
| Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | C₁₁H₁₄ClNO₃S | 4-Ethyl, 5-Methyl | Chloroacetyl, Methyl Ester | 189076-97-9 | 275.75 |
| Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate | C₁₁H₁₃ClN₂O₄S | 4-Methyl, 5-Aminocarbonyl | Chloroacetyl, Ethyl Ester, Carboxamide | 551910-09-9 | 304.75 |
Notes:
- The carboxamide derivative (target compound) exhibits enhanced polarity and hydrogen-bonding capacity compared to its ester analogues (rows 2–3), which may improve bioavailability in drug design .
- Substitution at position 5 (methyl vs.
- Ethyl and methyl esters (rows 2–3) serve as precursors for carboxamide derivatives via hydrolysis or aminolysis, highlighting their utility in multistep syntheses .
Research Findings and Challenges
- Structural Analysis : X-ray crystallography studies using programs like SHELXL have resolved the conformation of similar thiophene derivatives, confirming the planar geometry of the thiophene ring and the spatial orientation of substituents .
- Stability Issues : The chloroacetyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating careful handling during synthesis .
- SAR Insights: Substitution at position 5 (e.g., methyl vs. aminocarbonyl) profoundly impacts bioactivity, underscoring the importance of structure-activity relationship (SAR) studies in optimizing these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide?
- Methodology : The compound can be synthesized via alkylation or acylation reactions. A common approach involves reacting a thiophene-3-carboxamide precursor with chloroacetyl chloride under Schotten-Baumann conditions (amide bond formation). For example, potassium carbonate in DMF facilitates the substitution of the chloroacetyl group onto the amino-thiophene scaffold . Solvent-free microwave-assisted methods are also viable for improving reaction efficiency and reducing byproducts .
Q. How can the purity and structural identity of this compound be verified?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., ethyl, methyl, chloroacetyl groups) through characteristic chemical shifts and splitting patterns.
- HPLC : Assess purity (>95% recommended) using a C18 column with UV detection (λ = 254 nm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
- Elemental Analysis : Validate empirical formula (C₁₁H₁₃ClN₂O₂S) .
Q. What crystallographic methods are suitable for determining its molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in a solvent like ethanol or DCM. Refine the structure using SHELXL (for small molecules) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL software (Bruker AXS) is widely used for data processing .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting anomalies) be resolved?
- Methodology :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in the chloroacetyl group).
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and confirm through-space correlations.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies optimize the yield of the chloroacetylation step?
- Methodology :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of chloroacetyl chloride to the amino-thiophene precursor to minimize side reactions.
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield .
Q. How does the compound’s lipophilicity impact its biological activity, and how is this measured?
- Methodology :
- HPLC-Derived logP : Use a reverse-phase C18 column with isocratic elution (methanol/water) to calculate the capacity factor (k), then convert to logP .
- Shake-Flask Method : Partition the compound between octanol and water, followed by UV quantification.
- In Silico Prediction : Tools like MarvinSketch or ACD/Labs estimate logP for preliminary screening .
Q. What are the challenges in resolving crystallographic disorder in the ethyl/methyl groups?
- Methodology :
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) for sharper diffraction patterns.
- Twinning Refinement : Use SHELXL’s TWIN command to model overlapping lattices.
- Occupancy Refinement : Assign partial occupancies to disordered atoms and validate via residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
